Cyclohexanone, 2-chloro-6-ethylidene-
Description
Historical Context and Discovery
The historical development of cyclohexanone, 2-chloro-6-ethylidene- emerges from the broader context of halogenated ketone chemistry that gained prominence in the late 19th and early 20th centuries. The foundational understanding of ketone halogenation reactions was established through pioneering work on alpha-keto halogenation, which demonstrated that the position alpha to the carbonyl group in ketones could be selectively halogenated under both acidic and basic conditions. The cyclohexanone parent structure itself was first discovered by Edmund Drechsel in 1888 among the products of alternating current electrolysis of slightly acidified water solutions of phenol, where he observed the formation of what he termed "hydrophenoketone". This early work laid the groundwork for understanding the reactivity patterns that would later enable the synthesis of substituted cyclohexanone derivatives.
The specific synthesis and characterization of cyclohexanone, 2-chloro-6-ethylidene- evolved from advances in selective halogenation techniques and the development of methods for introducing ethylidene functionalities into cyclic ketone systems. The compound's discovery was facilitated by the understanding that alpha-halo ketones exhibit enhanced reactivity due to the electron-withdrawing effects of both the carbonyl and halide groups, making the alpha-hydrogen particularly acidic. Historical synthetic approaches to similar compounds have involved the use of elemental halogens in conjunction with carbonyl compounds, where chloride functionality can be inserted selectively in the alpha position of ketones under controlled conditions.
The development of characterization techniques, particularly nuclear magnetic resonance spectroscopy and mass spectrometry, has been crucial in confirming the structure and properties of cyclohexanone, 2-chloro-6-ethylidene-. Modern computational methods using density functional theory have further enhanced our understanding of these complex halogenated systems, as demonstrated in related studies of chlorinated cyclohexanone derivatives. The compound's entry into chemical databases such as PubChem, where it is catalogued with the identifier CID 71434632, reflects the systematic documentation of halogenated ketone derivatives that has occurred over recent decades.
Significance in Organic Chemistry
Cyclohexanone, 2-chloro-6-ethylidene- occupies a significant position within organic chemistry due to its unique combination of functional groups that confer multiple reactive sites and synthetic possibilities. The compound's structure incorporates an alpha-halo ketone functionality, which is recognized as a class of alkylating agents with enhanced reactivity compared to their non-halogenated counterparts. Research has demonstrated that alpha-halo ketones react with potassium iodide in acetone at rates significantly faster than corresponding alkyl halides, with chloroacetone showing reactivity 36,000 times greater than 1-chloropropane under similar conditions.
The presence of the ethylidene group introduces an additional dimension of reactivity through the formation of an alpha,beta-unsaturated system adjacent to the ketone functionality. Studies of alpha,beta-unsaturated carbonyl compounds have shown that these systems readily undergo reactions with various electrophilic and nucleophilic species, with reaction rates that can be substantially higher than those of saturated carbonyl analogs. For cyclohexanone, 2-chloro-6-ethylidene-, this dual functionality creates opportunities for selective transformations at multiple sites within the molecule.
The synthetic utility of cyclohexanone, 2-chloro-6-ethylidene- extends to its potential role in Claisen-Schmidt condensation reactions, which have been extensively studied for cyclic ketone systems. Research has demonstrated that cyclohexanone derivatives can participate in solvent-free Claisen-Schmidt reactions with various aldehydes, yielding alpha,alpha-prime-bis-substituted products in high yields when catalyzed by solid sodium hydroxide. The electron-withdrawing effects of the chlorine substituent and the ethylidene group would be expected to influence both the reactivity and selectivity of such transformations.
Table 1: Key Molecular Properties of Cyclohexanone, 2-chloro-6-ethylidene-
Position in Halogenated Ketone Classification
Within the broader classification of halogenated ketones, cyclohexanone, 2-chloro-6-ethylidene- represents a unique structural class that combines multiple chemical functionalities. Alpha-halo ketones are characterized by the presence of a halogen substituent at the carbon adjacent to the carbonyl group, and these compounds exhibit distinctive reactivity patterns due to the combined electron-withdrawing effects of the carbonyl and halide groups. The general structure of alpha-halo ketones follows the pattern RR′C(X)C(=O)R, where X represents the halogen substituent, and the preferred conformation places the halogen and carbonyl in the same plane to minimize steric interactions.
The classification of cyclohexanone, 2-chloro-6-ethylidene- becomes more complex when considering the additional ethylidene functionality, which introduces characteristics typical of alpha,beta-unsaturated carbonyl compounds. These systems are recognized for their electrophilic character and their tendency to undergo Michael addition reactions and other conjugate addition processes. The compound thus occupies an intersection between traditional alpha-halo ketones and alpha,beta-unsaturated ketones, creating a hybrid system with properties derived from both classes.
Comparative analysis with related halogenated cyclohexanone derivatives reveals the unique positioning of this compound within the halogenated ketone family. For instance, 2-chloro-6-methylcyclohexanone, which lacks the ethylidene functionality, represents a simpler alpha-halo ketone system. The presence of the ethylidene group in cyclohexanone, 2-chloro-6-ethylidene- introduces additional conjugation possibilities and alters the electronic distribution within the molecule, potentially affecting both its reactivity and stability.
Table 2: Classification Comparison of Related Halogenated Cyclohexanone Derivatives
| Compound | Molecular Formula | Classification Features | PubChem CID |
|---|---|---|---|
| Cyclohexanone, 2-chloro-6-ethylidene- | C8H11ClO | Alpha-halo ketone + ethylidene | 71434632 |
| 2-Chloro-6-methylcyclohexanone | C7H11ClO | Alpha-halo ketone | 11073563 |
| 2-Ethylidenecyclohexanone | C8H12O | Alpha,beta-unsaturated ketone | 6392327 |
The synthetic accessibility and transformation potential of cyclohexanone, 2-chloro-6-ethylidene- within halogenated ketone chemistry is further enhanced by established methodologies for halogenation of ketone systems. Studies have shown that the halogenation of unsymmetrical ketones under acidic conditions typically results in halogenation at the more substituted alkyl group, while basic conditions favor halogenation at the less substituted position. This regioselectivity understanding provides important insights into both the synthetic preparation and potential further modification of cyclohexanone, 2-chloro-6-ethylidene-.
Properties
CAS No. |
108685-95-6 |
|---|---|
Molecular Formula |
C8H11ClO |
Molecular Weight |
158.625 |
IUPAC Name |
2-chloro-6-ethylidenecyclohexan-1-one |
InChI |
InChI=1S/C8H11ClO/c1-2-6-4-3-5-7(9)8(6)10/h2,7H,3-5H2,1H3 |
InChI Key |
LPFCGALTGRIAKZ-UHFFFAOYSA-N |
SMILES |
CC=C1CCCC(C1=O)Cl |
Synonyms |
Cyclohexanone, 2-chloro-6-ethylidene- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Target Compound: 2-Chloro-6-Ethylidene-Cyclohexanone
- Molecular Formula : C₈H₁₁ClO
- Substituents: Chlorine at C2: Enhances electrophilic reactivity and may increase toxicity.
Comparable Compounds:
β-Cyclohexanone (C₆H₁₀O₂) Substituents: Not explicitly defined in the evidence, but described as a cyclic ketone with distinct stereochemistry . Properties: Melting point 45°C, boiling point 22°C (likely a typo; standard cyclohexanone boils at ~155°C), density 0.89 g/cm³, water-soluble, optical rotation -17.5° . Applications: Research chemical in structural studies.
3-Methyl-2-Cyclohexanone (C₇H₁₄O) Substituents: Methyl group at C3. Properties: Nutty, caramel-like odor; used as a flavoring agent (FEMA-3360) .
2-Amino-2-(2-Chlorophenyl)-6-Hydroxy-Cyclohexanone Hydrochloride (C₁₃H₁₇Cl₂NO₂) Substituents: Amino, 2-chlorophenyl, and hydroxyl groups.
Bis-Benzylidene Cyclohexanones (e.g., 2,6-Bis(4-Methylbenzylidene)cyclohexanone) Substituents: Aromatic groups at C2 and C5. Properties: Substituent position (ortho vs. para) affects molecular flatness and crystal packing .
Physicochemical Properties
Key Observations :
- The chlorine and ethylidene groups in the target compound likely increase molecular weight and density compared to unsubstituted cyclohexanone.
- Substituents like hydroxyl or amino groups (e.g., in ) enhance water solubility via hydrogen bonding or salt formation.
Separation and Purification Challenges
- Vapor-Liquid Equilibrium (VLE) : Compounds with similar structures (e.g., isomers) require advanced models like COSMO-RS for accurate separation predictions, as traditional UNIFAC models struggle with isomeric differentiation .
- Ethylidene vs. Hydroxyl Groups : The hydrophobic ethylidene group in the target compound may complicate extraction from aqueous phases compared to hydroxylated derivatives.
Preparation Methods
The direct introduction of a chloro group into cyclohexanone derivatives serves as a foundational step in synthesizing 2-chloro-6-ethylidene-cyclohexanone. Chlorination typically employs electrophilic substitution reactions using reagents such as sulfuryl chloride () or chlorine gas () in the presence of Lewis acids like aluminum chloride ().
Mechanistic Pathway
The reaction proceeds via the formation of a chloronium ion intermediate, where the Lewis acid polarizes the chlorine molecule, facilitating electrophilic attack on the electron-rich cyclohexanone ring. The chloro group preferentially substitutes at the 2-position due to steric and electronic factors.
Limitations
-
Over-chlorination may occur without precise temperature control ().
-
Yields rarely exceed 60% due to competing side reactions.
Condensation Reactions for Ethylidene Group Introduction
The ethylidene group () is introduced via condensation reactions, often leveraging Knoevenagel or Claisen-Schmidt mechanisms. A notable approach involves reacting 2-chlorocyclohexanone with acetaldehyde () in the presence of a base (e.g., piperidine) .
Reaction Conditions
-
Solvent: Ethanol or dimethyl sulfoxide (DMSO)
-
Temperature:
-
Catalyst: Piperidine (10 mol%)
Chemical Equation
Yield Optimization
-
Prolonged reaction times (>12 hours) improve conversion rates but risk polymerization.
-
Anhydrous conditions enhance selectivity for the α,β-unsaturated ketone .
Dehydration of Alcohol Precursors
Dehydration of 2-chloro-6-(1-hydroxyethyl)cyclohexanone offers an alternative route, mirroring the synthesis of cyclohexene from cyclohexanol . Acid catalysts like phosphoric acid () or sulfuric acid () facilitate the elimination of water to form the ethylidene group.
Procedure
-
Substrate Preparation: 2-Chloro-6-(1-hydroxyethyl)cyclohexanone is synthesized via Grignard addition of ethyl magnesium bromide to 2-chlorocyclohexanone.
-
Dehydration: The alcohol is heated with at , producing the target compound through an E1 elimination mechanism .
Side Reactions
-
Dimerization to dicyclohexyl ethers may occur, necessitating fractional distillation for purification .
Enamine Formation and Subsequent Modification
Enamine intermediates, as demonstrated in benzimidazole synthesis , provide a versatile pathway. Reacting 2-chlorocyclohexanone with ethylamine forms a Schiff base, which undergoes tautomerization to an enamine. Acidic hydrolysis then yields the ethylidene group.
Steps
-
Enamine Synthesis:
-
Hydrolysis:
Advantages
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Conditions | Complexity | Scalability |
|---|---|---|---|---|
| Direct Chlorination | 50–60 | , anhydrous | Moderate | Low |
| Condensation | 65–70 | , base | High | Moderate |
| Dehydration | 55–65 | , acid | Low | High |
| Enamine Hydrolysis | 70–75 | Room temperature, acidic | Moderate | Moderate |
Key Findings
Q & A
Q. What are the common synthetic routes for preparing 2-chloro-6-ethylidene-cyclohexanone, and how can reaction conditions be optimized?
The synthesis of 2-chloro-6-ethylidene-cyclohexanone typically involves aldol condensation between cyclohexanone derivatives and chloroethylidene precursors. A base catalyst (e.g., sodium hydroxide) facilitates enolate formation, followed by nucleophilic addition and dehydration . Key variables include:
- Temperature : Elevated temperatures (~80–100°C) improve reaction rates but may promote side reactions.
- Solvent : Polar aprotic solvents (e.g., THF) enhance enolate stability.
- Catalyst loading : Excess base can lead to over-dehydration, reducing yield.
Q. Table 1: Optimization Parameters for Aldol Condensation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | Maximizes rate without decomposition |
| NaOH Concentration | 10–15 mol% | Balances enolate formation vs. side reactions |
| Reaction Time | 4–6 hours | Ensures complete dehydration |
Methodological Tip : Use a Simplex optimization method to iteratively adjust parameters and identify ideal conditions. Monitor reaction progress via TLC or GC-MS.
Q. How can spectroscopic techniques confirm the structure of 2-chloro-6-ethylidene-cyclohexanone?
Structural confirmation requires a combination of:
- NMR :
- ¹H NMR : Look for characteristic signals:
- δ 5.5–6.0 ppm (ethylidene protons)
- δ 2.0–2.5 ppm (cyclohexanone ring protons) .
- ¹³C NMR : Carbonyl carbon at ~205–210 ppm and sp² carbons at ~120–130 ppm.
- IR Spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ and C-Cl stretch at ~550–750 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak at m/z 158.6 (C₈H₁₁ClO⁺) with fragmentation patterns confirming the ethylidene group .
Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .
Advanced Research Questions
Q. What computational methods validate the regioselectivity of chlorination in 2-chloro-6-ethylidene-cyclohexanone synthesis?
Regioselectivity arises from electronic and steric effects. Density Functional Theory (DFT) studies (e.g., B3LYP/6-311++G(d,p)) can model:
- Electrostatic potential (ESP) maps : Identify electron-deficient sites prone to chlorination .
- Transition state analysis : Compare activation energies for chlorination at C2 vs. other positions .
Case Study : A DFT study on analogous cyclohexanone derivatives showed that chlorination favors the C2 position due to hyperconjugative stabilization of the transition state .
Q. How can conflicting spectral data for 2-chloro-6-ethylidene-cyclohexanone be resolved?
Discrepancies in NMR or IR data often stem from:
- Conformational isomerism : The ethylidene group may adopt different orientations, splitting signals.
- Solvent effects : Polar solvents shift proton signals upfield.
Q. Resolution Strategies :
Perform variable-temperature NMR to coalesce split peaks and identify dynamic processes.
Use COSY and HSQC to assign overlapping signals .
Compare experimental IR spectra with harmonic vibrational frequency calculations from DFT .
Q. What are the challenges in scaling up the synthesis of 2-chloro-6-ethylidene-cyclohexanone, and how can they be mitigated?
Key Challenges :
- Exothermicity : Aldol condensation releases heat, risking runaway reactions.
- Byproduct formation : Over-dehydration produces polymeric residues.
Q. Mitigation :
- Flow chemistry : Continuous reactors improve heat dissipation and reduce side reactions.
- In-line monitoring : Use FTIR or Raman spectroscopy for real-time quality control .
- Catalyst recycling : Immobilize base catalysts (e.g., on silica) to reduce waste .
Q. How do steric and electronic effects influence the reactivity of 2-chloro-6-ethylidene-cyclohexanone in nucleophilic substitutions?
The chloro group at C2 activates the carbonyl via inductive electron withdrawal , while the ethylidene group at C6 introduces steric hindrance.
Q. Experimental Observations :
- SN2 reactions : Steric hindrance slows bimolecular substitutions at C2.
- Aromatic substitutions : Electrophilic attack favors C4 due to conjugation with the ethylidene group.
Computational Insight : Natural Bond Orbital (NBO) analysis reveals increased positive charge at C4, making it susceptible to nucleophiles .
Safety and Handling
Q. What precautions are necessary when handling 2-chloro-6-ethylidene-cyclohexanone in laboratory settings?
- Peroxide formation : Avoid prolonged storage or contact with oxidizing agents (e.g., HNO₃, H₂O₂) .
- Ventilation : Use fume hoods to prevent inhalation of volatile vapors.
- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles are mandatory .
Emergency Protocol : In case of skin contact, wash with soap/water and consult a physician. For spills, neutralize with sodium bicarbonate and adsorb with vermiculite .
Data Contradiction Analysis Example
Conflict : A study reports 85% yield for aldol condensation , while another achieves only 60% under similar conditions .
Root Cause : Differences in solvent purity or catalyst preparation .
Resolution : Replicate both protocols with controlled variables (e.g., anhydrous solvents, freshly prepared catalysts).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
